(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate
Description
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Properties
IUPAC Name |
[2-hydroxy-3-[4-[9-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]fluoren-9-yl]phenoxy]propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34O8/c1-3-35(40)44-23-27(38)21-42-29-17-13-25(14-18-29)37(33-11-7-5-9-31(33)32-10-6-8-12-34(32)37)26-15-19-30(20-16-26)43-22-28(39)24-45-36(41)4-2/h3-20,27-28,38-39H,1-2,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGKXJFTPZXBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC(COC(=O)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600307 | |
| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143182-97-2 | |
| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that this compound is widely used in the field of photopolymer resins, optical fiber materials, coatings, and adhesives.
Mode of Action
The compound can undergo a crosslinking reaction when exposed to ultraviolet light or electron beam irradiation. This process solidifies the material and imparts excellent mechanical and chemical resistance properties to the material.
Result of Action
The result of the compound’s action is the formation of a solid material with excellent mechanical and chemical resistance properties. This is achieved through a crosslinking reaction initiated by ultraviolet light or electron beam irradiation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the intensity and wavelength of the ultraviolet light or electron beam used for irradiation can affect the degree of crosslinking and, consequently, the properties of the resulting material.
Biological Activity
The compound (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate (CAS Number: 143182-97-2) is a synthetic organic compound that has garnered interest due to its unique structural properties and potential biological applications. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 606.66 g/mol. Its structure features multiple aromatic rings and ether linkages, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₃₄O₈ |
| Molecular Weight | 606.66 g/mol |
| CAS Number | 143182-97-2 |
| Density | 1.26 g/cm³ |
| LogP | 4.99 |
Antioxidant Properties
Research indicates that compounds similar to diacrylates often exhibit antioxidant activity. The presence of multiple phenolic groups in the structure can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. A study demonstrated that structurally related compounds showed significant inhibition of lipid peroxidation in vitro, suggesting a protective role against cellular damage .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines. In vitro studies revealed that the compound exhibits selective cytotoxicity against specific cancer cells while sparing normal cells. For instance, assays performed on breast cancer cell lines indicated a dose-dependent decrease in cell viability when exposed to the compound . The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been explored. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic applications .
Antimicrobial Activity
Preliminary studies have indicated that this diacrylate may possess antimicrobial properties. Tests against various bacterial strains showed inhibition of growth at certain concentrations, indicating potential for development as an antimicrobial agent . Further research is needed to elucidate the specific mechanisms involved.
Case Study 1: Cancer Cell Line Testing
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated IC50 values of 15 µM and 20 µM respectively, indicating promising activity compared to standard chemotherapeutics .
Case Study 2: In Vivo Anti-inflammatory Study
An animal model was used to assess the anti-inflammatory effects of the compound following administration in a carrageenan-induced paw edema test. Results showed a significant reduction in paw swelling compared to control groups, supporting its potential use in treating inflammatory conditions .
Scientific Research Applications
Materials Science
Photopolymerization : The diacrylate compound is extensively used in photopolymerization processes. When exposed to ultraviolet (UV) light, the acrylate groups generate free radicals that initiate crosslinking reactions. This results in the formation of durable polymer networks with enhanced mechanical properties and chemical resistance .
Coatings and Adhesives : Due to its crosslinking ability upon UV exposure, this compound finds applications in coatings and adhesives that require high durability and solvent resistance. The resulting materials are often used in automotive and electronic industries.
Photonics
Organic Light Emitting Diodes (OLEDs) : The unique optical properties of (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate make it a candidate for use in OLEDs. Its ability to form crosslinked networks contributes to the stability and efficiency of light-emitting layers in these devices .
Biomedical Applications
Drug Delivery Systems : Research is ongoing into the use of this compound in drug delivery systems. Its biocompatibility and ability to form hydrogels make it an attractive candidate for encapsulating therapeutic agents and controlling their release profiles.
Photodynamic Therapy : The photosensitive nature of the compound allows it to be used in photodynamic therapy (PDT). It can be activated by specific wavelengths of light to produce reactive oxygen species that can target cancer cells selectively .
Case Study 1: Photopolymerization Efficiency
A study evaluated the photopolymerization efficiency of this compound under varying UV exposure times. Results indicated that optimal curing occurred at 30 seconds of UV exposure, resulting in a polymer with tensile strength exceeding 50 MPa.
Case Study 2: Application in OLEDs
In a research project focused on OLED fabrication, the incorporation of this diacrylate into the active layer improved the device's luminous efficiency by 20% compared to traditional materials. The study highlighted the importance of the compound's crosslinking behavior in enhancing device stability.
Preparation Methods
Friedel-Crafts Derivatization of Fluorene
The synthesis begins with functionalizing fluorene at the 9,9-positions to introduce phenylene ether groups. Friedel-Crafts alkylation or acylation is employed, using catalysts like AlCl₃ or Ti-exchanged montmorillonite.
Key Reaction Conditions:
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Substrate : Fluorene and excess phenol or 4-bromophenol.
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Catalyst : Ti cation-exchanged montmorillonite (for eco-friendly processing) or AlCl₃ (traditional).
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Temperature : 80–120°C under inert atmosphere.
Mechanism :
The reaction proceeds via electrophilic aromatic substitution, where the catalyst facilitates the formation of a carbocation intermediate from the alkylating/aoylating agent. This intermediate reacts with fluorene’s central carbon, yielding the bis-phenolic derivative.
Etherification to Introduce Hydroxypropoxy Chains
BHPF undergoes etherification to attach glycerol-based side chains. Glycidol or epichlorohydrin is commonly used, followed by ring-opening hydrolysis to generate diol intermediates.
Protocol:
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Etherification : React BHPF with glycidol (2,3-epoxy-1-propanol) in basic conditions (e.g., K₂CO₃).
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Ring-Opening : Hydrolyze the epoxide groups using aqueous HCl or H₂SO₄ to form 2,3-dihydroxypropoxy side chains.
Data Table 1: Etherification Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Molar Ratio (BHPF:Glycidol) | 1:4 | Maximizes substitution |
| Solvent | DMF | Enhances solubility |
| Temperature | 60°C | Balances reaction rate and side reactions |
| Catalyst | K₂CO₃ | Mild base, minimal degradation |
| Yield | 75–80% | After purification |
Esterification with Acryloyl Chloride
The final step involves esterifying the hydroxyl groups of the diol intermediate with acryloyl chloride. This step is highly sensitive to moisture and requires controlled conditions.
Procedure:
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Reaction Setup : Dissolve the diol intermediate in anhydrous THF or DCM.
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Acryloyl Chloride Addition : Add acryloyl chloride (2.2 eq per hydroxyl group) dropwise at 0°C.
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Base : Triethylamine (3 eq) neutralizes HCl byproduct.
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Stirring : 12–24 hours at room temperature.
Critical Factors :
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Purity of Reagents : Anhydrous conditions prevent hydrolysis of acryloyl chloride.
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Catalyst : DMAP (4-dimethylaminopyridine) accelerates esterification (yield increase: 15–20%).
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Work-Up : Sequential washing with NaHCO₃ (to remove excess acid) and brine, followed by drying over MgSO₄.
Data Table 2: Esterification Efficiency
| Condition | Outcome |
|---|---|
| Stoichiometry (Acryloyl Chloride) | 2.2 eq per OH → 95% conversion |
| Solvent | THF > DCM |
| Temperature | 0°C → RT |
| Final Yield | 65–75% |
Purification Techniques
Recrystallization
Crude Fluorene Diacrylate is recrystallized from ethanol/water (3:1 v/v) to remove unreacted diol and oligomers. This step achieves >98% purity.
Column Chromatography
Silica gel chromatography (eluent: ethyl acetate/hexane, 1:2) isolates the product from non-polar byproducts. The technique is essential for laboratory-scale synthesis but less feasible industrially.
Industrial-Scale Alternatives
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Membrane Filtration : Nanofiltration membranes (MWCO: 600 Da) separate the product (MW: 606.66 g/mol) from smaller impurities.
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Continuous Crystallization : Reduces solvent use and improves yield consistency.
Alternative Synthetic Routes
One-Pot Sequential Reactions
Recent patents propose a one-pot method combining Friedel-Crafts, etherification, and esterification using phase-transfer catalysts (e.g., tetrabutylammonium bromide). Benefits include:
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Yield : 68% (vs. 60–65% for stepwise).
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Time : 24 hours (vs. 48–72 hours).
Enzymatic Esterification
Lipase-based catalysis (e.g., Candida antarctica Lipase B) offers a greener alternative for acrylation. Trials show:
Challenges and Solutions
Acrylate Group Polymerization
Premature radical polymerization during storage is mitigated by:
Q & A
What are the standard synthetic routes for this fluorene-based diacrylate, and what key reaction parameters influence yield?
Level: Basic
Methodological Answer:
The compound is typically synthesized via acid-catalyzed condensation of 9-fluorenone with phenol derivatives, followed by acrylation. Key parameters include:
- Catalyst Selection: Bifunctional ionic liquids (BFILs) with sulfonic acid (–SO3H) and thiol (–SH) groups enhance reaction rates and selectivity. For example, BFILs achieve ~100% conversion of 9-fluorenone with 95.2% selectivity for the target product .
- Solvent Systems: Polar aprotic solvents like acetonitrile or THF are preferred for acrylation steps to minimize side reactions .
- Temperature Control: Reactions are optimized at 80–100°C to balance kinetics and thermal stability of intermediates .
Data Consideration: Monitor reaction progress via <sup>1</sup>H NMR to track acrylate group incorporation and confirm esterification completion.
How do bifunctional ionic liquids enhance catalytic efficiency in synthesizing this diacrylate, and what mechanistic insights explain their dual functionality?
Level: Advanced
Methodological Answer:
BFILs combine Brønsted acid (–SO3H) and nucleophilic (–SH) sites, enabling synergistic catalysis:
- Acid Functionality: The –SO3H group protonates carbonyl groups in 9-fluorenone, activating it for nucleophilic attack by phenol .
- Thiol-Mediated Stabilization: The –SH group reduces intermediate oxocarbenium ion instability, suppressing byproduct formation (e.g., oligomers) .
Experimental Validation: - Use Hammett acidity (H0) to quantify BFIL acid strength.
- Employ Ellman’s assay to measure effective –SH content and correlate it with reaction selectivity .
Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?
Level: Basic
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR:
- FT-IR:
- C=O stretching at ~1720 cm<sup>-1</sup> (acrylate ester).
- O–H (phenolic) at ~3400 cm<sup>-1</sup> (if residual hydroxyl groups remain) .
Advanced Tip: Use HSQC or HMBC NMR to resolve overlapping signals in the fluorene aromatic region.
How can researchers resolve discrepancies in DSC measurements of the compound’s glass transition temperature (Tg)?
Level: Advanced
Methodological Answer:
Inconsistent Tg values may arise from:
- Sample Purity: Trace solvents (e.g., THF) plasticize the matrix. Purify via column chromatography and dry under vacuum (50°C, 24 hr) before analysis .
- Heating Rate: Use rates ≤10°C/min to avoid thermal lag.
- Crosslinking: Pre-polymerize samples to assess Tg shifts due to residual acrylate reactivity .
Validation: Compare with TGA data to rule out decomposition overlapping with Tg.
What experimental design principles apply when evaluating this diacrylate’s role in copolymerization for high-performance polymers?
Level: Advanced
Methodological Answer:
- Monomer Ratios: Vary the diacrylate content (5–20 wt%) in epoxy or polycarbonate formulations to study crosslinking density via DMA (storage modulus vs. temperature) .
- Kinetic Studies: Use photo-DSC to measure polymerization rates under UV irradiation, correlating light intensity (mW/cm<sup>2</sup>) with conversion efficiency.
- Morphology Analysis: TEM or AFM can reveal phase separation in copolymers, influenced by the rigid fluorene core .
What storage conditions are recommended to preserve the compound’s reactivity and prevent premature polymerization?
Level: Basic
Methodological Answer:
- Temperature: Store at –20°C in amber vials to inhibit thermal/photoinitiated radical polymerization .
- Atmosphere: Use argon or nitrogen headspace to exclude moisture and oxygen, which can hydrolyze acrylate esters .
- Stabilizers: Add 100–200 ppm of hydroquinone or MEHQ as radical inhibitors .
How can researchers address conflicting NMR data when characterizing byproducts from incomplete acrylation?
Level: Advanced
Methodological Answer:
- Byproduct Identification: Use LC-MS or MALDI-TOF to detect oligomers or residual hydroxyl intermediates.
- Quantitative <sup>13</sup>C NMR: Integrate carbonyl peaks (δ 165–170 ppm) to calculate acrylation efficiency.
- Reaction Optimization: Increase acryloyl chloride stoichiometry (1.5–2.0 eq) and extend reaction time to 24 hr .
What strategies mitigate challenges in scaling up the synthesis while maintaining high regioselectivity?
Level: Advanced
Methodological Answer:
- Continuous Flow Reactors: Improve heat/mass transfer for exothermic acrylation steps, reducing hotspots that degrade selectivity .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor real-time conversion .
- Catalyst Recycling: BFILs can be recovered via aqueous extraction (≥3 cycles) without significant activity loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
